molecular formula C7H8BrNO B8752372 (3-Bromo-4-methylpyridin-2-yl)methanol

(3-Bromo-4-methylpyridin-2-yl)methanol

Cat. No.: B8752372
M. Wt: 202.05 g/mol
InChI Key: NMBNFBNOGDRMPK-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylpyridin-2-yl)methanol is a pyridine derivative featuring a bromo substituent at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position of the pyridine ring.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(3-bromo-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8BrNO/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4H2,1H3

InChI Key

NMBNFBNOGDRMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following pyridine-based methanol derivatives are structurally relevant for comparison:

Compound Name Substituents (Pyridine Ring) Key Functional Groups Evidence ID
(3-Bromo-4-methylpyridin-2-yl)methanol 3-Br, 4-CH₃, 2-CH₂OH Br (halogen), CH₂OH (alcohol) -
(5-Bromo-2-chloropyridin-3-yl)methanol 5-Br, 2-Cl, 3-CH₂OH Br, Cl (halogens), CH₂OH
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2-Cl, 3-(CH(OCH₃)₂), 4-CH₂OH Cl, dimethoxymethyl, CH₂OH
2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine 6-Cl, 4-CF₃, 2-CH₂Br Cl, CF₃ (electron-withdrawing), Br
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol Pyrimidine core with piperidinyl-methanol Methoxy, methylthio, CH₂OH

Comparative Analysis

Halogen Substituents
  • Bromine vs. Bromine’s larger atomic radius and polarizability may improve reactivity in metal-catalyzed reactions .
  • Positional Effects : The 3-bromo substituent in the target compound contrasts with the 5-bromo/2-chloro arrangement in , which may alter regioselectivity in subsequent reactions.
Electron-Donating and Withdrawing Groups
  • This contrasts with the trifluoromethyl (CF₃) group in 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine , which is strongly electron-withdrawing and could deactivate the ring toward electrophilic substitution.
Hydroxymethyl Group Reactivity
  • The hydroxymethyl group in all listed compounds enables oxidation to carboxylic acids or conversion to esters. However, steric hindrance from the 4-methyl group in the target compound might slow these reactions compared to less hindered analogs like (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol .
Heterocyclic Core Variations
  • The pyrimidine-based analog in introduces a different heterocyclic system (pyrimidine vs. pyridine), which significantly alters electronic properties and hydrogen-bonding capacity.

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